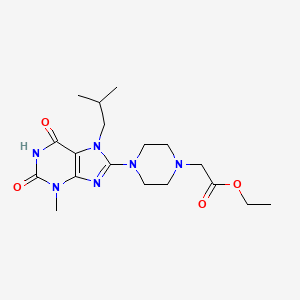![molecular formula C21H18N2O5S B2415369 Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 681168-69-4](/img/structure/B2415369.png)
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzodioxine, a carboxamide, a thiazole, and a carboxylate group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups . The benzodioxine ring system is a common motif in organic chemistry and is known to impart interesting chemical properties. The carboxamide, thiazole, and carboxylate groups are also common in many biologically active compounds .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would depend on the specific arrangement of its atoms and the presence of any additional functional groups .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate derivatives have been synthesized and explored for their potential antitumor activities. Compounds in this category have shown promising results against various human tumor cell lines, demonstrating a broad spectrum of antitumor activities. Notably, specific derivatives exhibited remarkable activity against leukemia cell lines, highlighting their potential as anticancer agents. The detailed synthesis processes and antitumor screening data have contributed significantly to the development of new therapeutic options in cancer treatment (El-Subbagh, Abadi, & Lehmann, 1999).
Cytotoxic Activity and Drug Synthesis
Further research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has extended the range of 2-substituents, leading to compounds with potent cytotoxicity against murine leukemia and lung carcinoma. This work has paved the way for the synthesis of drugs with increased potency against colon tumors in mice, underscoring the chemical's utility in developing new anticancer therapies (Deady et al., 2005).
Novel Heterocycles for Anticancer Activity
The versatility of Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate as a building block for synthesizing new heterocycles has been demonstrated. By undergoing various reactions, this compound has led to the creation of pyrimidine and thiazole moieties showing potent anticancer activity against colon cancer cell lines, highlighting its significance in medicinal chemistry research for cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial and Antioxidant Studies
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate and its derivatives have been explored for antimicrobial and antioxidant activities. The synthesis of novel compounds has led to the identification of those with excellent antibacterial and antifungal properties. Moreover, certain derivatives have manifested significant antioxidant potential, suggesting their use in developing treatments for infections and oxidative stress-related conditions (Raghavendra et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-2-26-20(25)18-17(13-8-4-3-5-9-13)22-21(29-18)23-19(24)16-12-27-14-10-6-7-11-15(14)28-16/h3-11,16H,2,12H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVNEKVKPVJZGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2COC3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2415292.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2415293.png)
![3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B2415294.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2415295.png)

![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)


![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415306.png)
![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)
